Cas no 50906-63-3 (4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one)
![4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one structure](https://ja.kuujia.com/scimg/cas/50906-63-3x500.png)
4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one 化学的及び物理的性質
名前と識別子
-
- 4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one
- (+)-2,3-Dihydro-4,8,9-trihydroxy-2,3,3-trimethyl-5H-furo[3,2-b]xanthen-5-one
- Toxyloxanthone D
- FS-7497
- 1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-enyl)xanthen-9-one
- 50906-63-3
- MLS000697644
- SMR000470971
- toxyloxanthone C
- DB-259148
- 1,3,5,6-Tetrahydroxy-2,7-bis(3-methyl-2-butenyl)-9H-xanthen-9-one
- 50906-62-2
- 1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-en-1-yl)xanthen-9-one
- 1,3,5,6-Tetrahydroxy-2,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
-
- インチ: InChI=1S/C18H16O6/c1-7-18(2,3)13-11(23-7)6-10-12(16(13)22)14(20)8-4-5-9(19)15(21)17(8)24-10/h4-7,19,21-22H,1-3H3
- InChIKey: UMGNGSNVYJDUQS-UHFFFAOYSA-N
- SMILES: CC1Oc2cc3oc4c(O)c(O)ccc4c(=O)c3c(O)c2C1(C)C
計算された属性
- 精确分子量: 328.09468
- 同位素质量: 396.15728848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 4
- 複雑さ: 662
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- XLogP3: 5.9
じっけんとくせい
- Color/Form: Yellow powder
- PSA: 96.22
4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T57260-5mg |
Toxyloxanthone D |
50906-63-3 | ,HPLC≥95% | 5mg |
¥3138.0 | 2023-09-06 |
4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-oneに関する追加情報
Recent Advances in the Study of 4,8,9-Trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one (CAS: 50906-63-3)
The compound 4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one (CAS: 50906-63-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This furoxanthone derivative exhibits a unique structural framework, which has been linked to a range of bioactive properties, including antioxidant, anti-inflammatory, and potential anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and therapeutic applications, making it a promising candidate for further drug development.
One of the key breakthroughs in the study of this compound is the optimization of its synthetic route. Researchers have developed a more efficient and scalable method for its production, which involves a series of oxidative cyclization and methylation steps. This advancement not only improves the yield but also ensures the reproducibility of the compound, which is critical for preclinical and clinical studies. The refined synthetic protocol has been documented in several high-impact journals, highlighting its importance in the field.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one exhibits potent antioxidant effects. It has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress, a key factor in aging and various degenerative diseases. Additionally, its anti-inflammatory properties have been validated through experiments involving cytokine modulation and NF-κB pathway inhibition, suggesting its potential as a therapeutic agent for inflammatory disorders.
Another area of interest is the compound's potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines by targeting specific signaling pathways, such as the PI3K/Akt/mTOR axis. While these findings are promising, further research is needed to fully understand its mechanisms and evaluate its efficacy in more complex models, such as xenografts and patient-derived organoids. Collaborative efforts between academic and industrial researchers are underway to explore these avenues.
Despite these advancements, challenges remain in the development of 4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and pharmacodynamic studies. Nevertheless, the compound's unique structural features and broad bioactivity profile make it a compelling subject for future research in chemical biology and drug discovery.
In conclusion, the recent studies on 4,8,9-trihydroxy-2,3,3-trimethyl-2,3-dihydro-5H-furo[3,2-b]xanthen-5-one (CAS: 50906-63-3) highlight its potential as a multifunctional bioactive compound. With continued research and development, it may pave the way for novel therapeutic strategies in oxidative stress-related and inflammatory diseases, as well as cancer. The scientific community eagerly anticipates further discoveries in this area.
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